molecular formula C19H15FN2O3S B6005292 3-(anilinosulfonyl)-N-(4-fluorophenyl)benzamide

3-(anilinosulfonyl)-N-(4-fluorophenyl)benzamide

Cat. No. B6005292
M. Wt: 370.4 g/mol
InChI Key: SYRCJXSXQTVKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(anilinosulfonyl)-N-(4-fluorophenyl)benzamide, commonly known as ANS, is a chemical compound that has been widely used in scientific research due to its unique properties. ANS is a fluorescent dye that is commonly used to study protein folding, stability, and aggregation.

Mechanism of Action

ANS binds to hydrophobic regions of proteins, such as exposed tryptophan residues, and undergoes a shift in fluorescence emission upon binding. This shift is due to the change in the local environment around the ANS molecule, which results in a change in its electronic properties.
Biochemical and Physiological Effects:
ANS has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is commonly used in lab experiments.

Advantages and Limitations for Lab Experiments

One of the major advantages of ANS is its ability to bind to hydrophobic regions of proteins, which allows researchers to study protein folding, stability, and aggregation. ANS is also a non-toxic dye that can be used in a variety of lab experiments. However, ANS has some limitations, including its inability to distinguish between different hydrophobic regions of proteins and its sensitivity to environmental factors such as pH and temperature.

Future Directions

There are many future directions for the use of ANS in scientific research. One potential direction is the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. ANS could be used to study the aggregation of misfolded proteins and the effects of potential therapeutics on protein stability. Additionally, ANS could be used in the development of new protein-based materials, such as hydrogels and biomaterials. Finally, ANS could be used in the study of protein-protein interactions, which play a critical role in many biological processes.

Synthesis Methods

ANS is synthesized using a multi-step process that involves the reaction of aniline with para-nitrobenzenesulfonyl chloride to form para-nitrobenzenesulfonanilide. This intermediate is then reduced using hydrogen gas and palladium on carbon to form para-aminobenzenesulfonanilide. Finally, ANS is obtained by reacting para-aminobenzenesulfonanilide with 4-fluorobenzoyl chloride.

Scientific Research Applications

ANS has been used in a variety of scientific research applications, including the study of protein folding, stability, and aggregation. ANS binds to hydrophobic regions of proteins and undergoes a shift in fluorescence emission upon binding. This allows researchers to monitor changes in protein structure and stability.

properties

IUPAC Name

N-(4-fluorophenyl)-3-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c20-15-9-11-16(12-10-15)21-19(23)14-5-4-8-18(13-14)26(24,25)22-17-6-2-1-3-7-17/h1-13,22H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRCJXSXQTVKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-3-(phenylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.